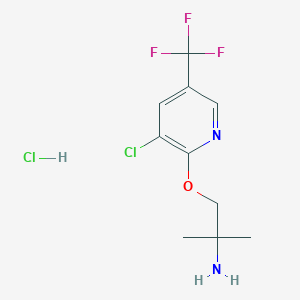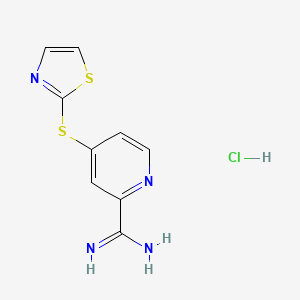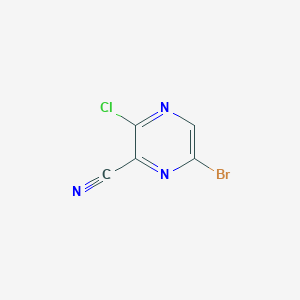
6-Bromo-3-chloropyrazine-2-carbonitrile
Vue d'ensemble
Description
6-Bromo-3-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
6-Bromo-3-chloropyrazine-2-carbonitrile, also known as BCNU, is a nucleophilic cyanation agent . Its primary targets are the amino groups on proteins .
Mode of Action
BCNU works by binding to the cyano group and then reacting with the amino groups on proteins . This interaction leads to the crosslinking of these proteins .
Biochemical Pathways
The crosslinking of proteins can disrupt their normal function and lead to various downstream effects, including cell death .
Result of Action
The primary result of BCNU’s action is cell death . It has been shown to be effective against a number of different types of cancer cells, including astrocytoma cells and malignant gliomas .
Action Environment
It’s worth noting that bcnu is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
6-Bromo-3-chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the treatment of malignant gliomas. It works by binding to the cyano group and reacting with the amino groups on proteins, leading to the crosslinking of these proteins and subsequent cell death . This compound interacts with various enzymes and proteins, including those involved in the regulation of cell growth and apoptosis. The nature of these interactions is primarily based on the formation of covalent bonds, which disrupt normal cellular functions and lead to the inhibition of tumor growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to be effective against a number of different types of cancer cells, including astrocytoma cells and malignant gliomas . This compound influences cell function by interfering with cell signaling pathways, altering gene expression, and disrupting cellular metabolism. Specifically, this compound induces apoptosis in cancer cells by promoting the activation of pro-apoptotic proteins and inhibiting anti-apoptotic proteins, thereby leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the cyano group and reacts with the amino groups on proteins, leading to the crosslinking of these proteins and cell death . This compound also inhibits the activity of certain enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in the development of resistance in cancer cells, necessitating the use of higher doses or combination therapies to achieve the desired therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain minimum dose is required to achieve therapeutic efficacy, while doses above this threshold can lead to adverse effects. Careful dose optimization is therefore essential to maximize the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its activation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to reactive intermediates that can interact with cellular macromolecules . These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and efficacy, with higher concentrations in target tissues leading to more pronounced therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Alternatively, it may localize to the cytoplasm, where it can interact with cytoplasmic proteins and enzymes involved in cellular metabolism and signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine-2-carbonitrile with bromine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Bromo-3-chloropyrazine-2-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 6-Bromo-3-chloropyrazine
- 3-Chloropyrazine-2-carbonitrile
Uniqueness
6-Bromo-3-chloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and nitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
IUPAC Name |
6-bromo-3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLIJWZYYNLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743850 | |
| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257072-34-6 | |
| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


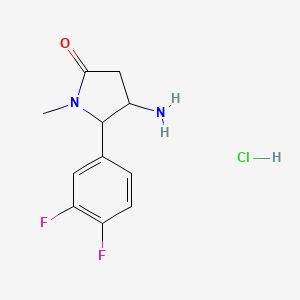
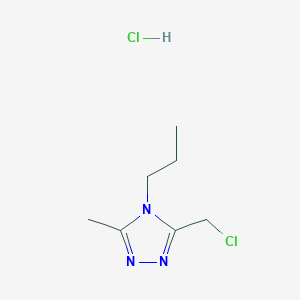
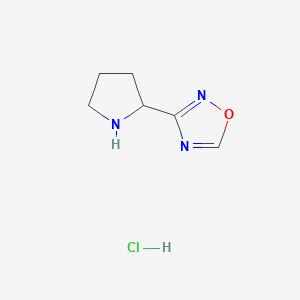
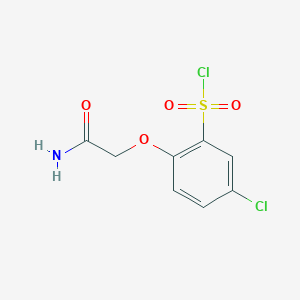
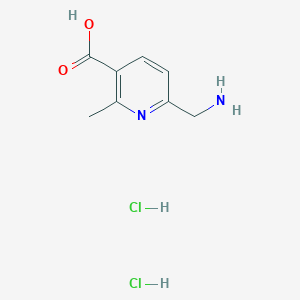

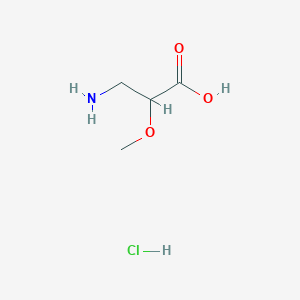
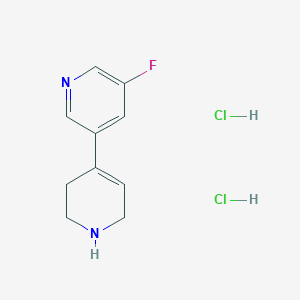
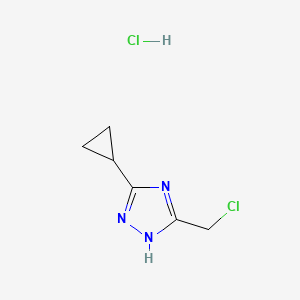
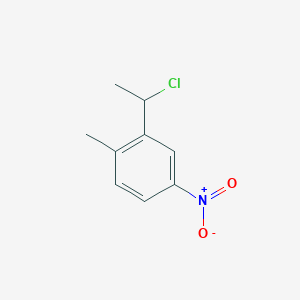
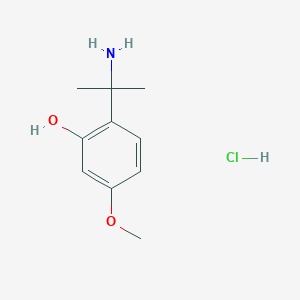
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
